Hematoporphyrin IX dimethyl ester
Overview
Description
Hematoporphyrin IX dimethyl ester is a derivative of hematoporphyrin, which is formed by the acid hydrolysis of hemoglobin . It is used in research to study biological processes, depression, chelation, and more . Its molecular formula is C36H42N4O6 and it has a molecular weight of 626.75 .
Synthesis Analysis
Starting from hematoporphyrin-IX dimethyl ester, a series of isomerically pure so-called benzoporphyrin derivatives (BPDs) have been synthesized . The synthesis involves a multi-step reaction with 4 steps .Molecular Structure Analysis
The molecular structure of this compound is given by the formula C36H42N4O6 . It is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a multi-step reaction with 4 steps .Physical and Chemical Properties Analysis
This compound has a molecular weight of 626.75 . It is a derivative of hematoporphyrin and is used for research .Scientific Research Applications
Photosensitizing Activity in Cancer Research
Hematoporphyrin IX dimethyl ester (HPDME) has been explored for its potential in cancer research, particularly in the field of photodynamic therapy (PDT). Research by Pandey and Dougherty (1989) synthesized porphyrin dimers with ester linkages, using HPDME as a starting material, to investigate the structure and activity of these compounds in PDT. Their findings indicated that these synthesized dimers did not exhibit the same level of activity as Photofrin-II, a known photosensitizer, in treating tumors in mice (Pandey & Dougherty, 1989).
Synthesis and Characterization for Therapeutic Applications
Shiau et al. (1990) explored the synthesis and characterization of monoacetylmono(1-hydroxyethyl)-deuteroporphyrin isomers from HPDME. This research contributes to the broader understanding of porphyrin structures and their potential therapeutic applications (Shiau et al., 1990).
Mechanism of Action
The putative action mechanism in photodynamic therapy (PDT) involves serum transport of Hematoporphyrin IX dimethyl ester to tumor tissue, localization and retention of the active constituent, generation of singlet molecular oxygen (Δ) by the action of visible light and the attack of Δ on the cellular targets .
Safety and Hazards
Future Directions
Hematoporphyrin IX dimethyl ester, also known as porfimer sodium or Photofrin, is a second-generation photosensitizer used in photodynamic therapy (PDT) for the treatment of various cancers. Future research directions include further exploration of its use in medicine, particularly in photodynamic therapy of tumors .
Properties
IUPAC Name |
methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXJDOVVTYSVAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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